molecular formula C9H15N3 B2594537 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 1006469-86-8

3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B2594537
CAS No.: 1006469-86-8
M. Wt: 165.24
InChI Key: XLHPUYCMANUDIG-UHFFFAOYSA-N
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Description

3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclopropyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.

Scientific Research Applications

3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

3-(5-Cyclopropyl-1H-pyrazol-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes can modulate their activity, either inhibiting or activating them, depending on the context. For instance, it may bind to the active site of a kinase, altering its conformation and affecting its ability to phosphorylate substrates .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. In certain cell types, this compound has been observed to induce apoptosis by activating caspases, which are enzymes involved in programmed cell death. Additionally, it can affect cell proliferation by modulating the activity of growth factor receptors and downstream signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the interaction. For example, it may inhibit an enzyme by occupying its active site, preventing substrate access, or it may activate an enzyme by stabilizing its active conformation. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can affect its efficacy. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity, without significant toxicity. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and highlight the importance of determining the optimal therapeutic window for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall pharmacological profile of the compound. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl group and the propan-1-amine side chain. One common method includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Propan-1-amine Side Chain: This step can involve nucleophilic substitution reactions where the pyrazole derivative reacts with a suitable alkyl halide or tosylate to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropyl group and the pyrazole ring can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-cyclopropyl-1H-pyrazole
  • 5-Amino-3-cyclopropyl-1H-pyrazole
  • 3-Cyclopropyl-1H-pyrazol-5-amine

Uniqueness

3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of the propan-1-amine side chain, which can impart distinct chemical and biological properties compared to other similar pyrazole derivatives. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

3-(5-cyclopropylpyrazol-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-1-7-12-9(4-6-11-12)8-2-3-8/h4,6,8H,1-3,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHPUYCMANUDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NN2CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006469-86-8
Record name 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine
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